molecular formula C14H16BrN3O2 B213603 4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

カタログ番号 B213603
分子量: 338.2 g/mol
InChIキー: YIPIDCFJNCSSMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, BAY 73-6691.

作用機序

BAY 73-6691 selectively inhibits PDE9A, which leads to an increase in intracellular cGMP levels. cGMP is a second messenger molecule that plays a role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, BAY 73-6691 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory bowel disease in animal models. Additionally, BAY 73-6691 has been found to have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.

実験室実験の利点と制限

One advantage of BAY 73-6691 is its selectivity for PDE9A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of BAY 73-6691 is its relatively low potency compared to other PDE9A inhibitors. This can make it difficult to achieve sufficient inhibition of PDE9A in some experiments.

将来の方向性

There are several potential future directions for research on BAY 73-6691. One area of interest is its potential applications in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of BAY 73-6691 for this indication. Another area of interest is its potential applications in the treatment of cardiovascular diseases. Additional studies are needed to determine the efficacy and safety of BAY 73-6691 in these conditions. Finally, further research is needed to optimize the synthesis and purification of BAY 73-6691 to improve its potency and selectivity.

合成法

The synthesis of BAY 73-6691 involves a series of chemical reactions. The starting material is 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with 4-ethoxyaniline to produce the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield BAY 73-6691. The final product is obtained by purification through column chromatography.

科学的研究の応用

BAY 73-6691 has been found to have potential applications in scientific research. One of its main uses is as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a role in regulating cyclic nucleotide signaling pathways. By inhibiting PDE9A, BAY 73-6691 can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which can lead to various physiological effects.

特性

分子式

C14H16BrN3O2

分子量

338.2 g/mol

IUPAC名

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O2/c1-4-20-11-7-5-10(6-8-11)16-14(19)13-12(15)9(2)18(3)17-13/h5-8H,4H2,1-3H3,(H,16,19)

InChIキー

YIPIDCFJNCSSMU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Br)C)C

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Br)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。